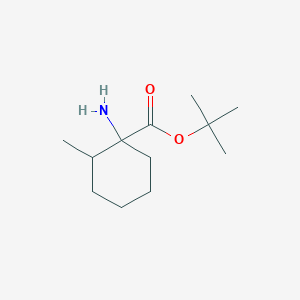

Tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate

Description

Properties

Molecular Formula |

C12H23NO2 |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C12H23NO2/c1-9-7-5-6-8-12(9,13)10(14)15-11(2,3)4/h9H,5-8,13H2,1-4H3 |

InChI Key |

QQMSPLHHUQXYNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate typically involves the reaction of tert-butyl 1-amino-2-methylcyclohexane with a carboxylating agent under controlled conditions. One common method includes the use of tert-butyl chloroformate as the carboxylating agent in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group is a common protecting group for carboxylic acids. Hydrolysis under acidic conditions (e.g., trifluoroacetic acid [TFA]) selectively cleaves the ester to yield the carboxylic acid derivative.

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Acidic hydrolysis | TFA | Room temperature, 1–10 hours | Forms carboxylic acid derivative |

This reaction is critical in synthetic strategies, as the carboxylic acid can then participate in further transformations, such as amidation or esterification.

Nucleophilic Substitution Reactions

The primary amino group undergoes nucleophilic substitution reactions, forming amides, esters, or other derivatives.

Amidation

Reaction with acyl chlorides or anhydrides in the presence of bases like triethylamine or DMAP (4-dimethylaminopyridine) yields amides.

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Amidation | Acyl chloride, DMAP, THF | 20°C, 16 hours | 69% |

Esterification

The amino group can react with esters in the presence of coupling agents (e.g., EDC·HCl) to form imine derivatives.

Oxidation Reactions

The amino group can be oxidized to form imines or nitriles using reagents like potassium permanganate or hydrogen peroxide.

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄/H₂O₂ | Mild conditions | Imines/nitriles |

Reduction Reactions

While the tert-butyl ester is stable under reducing conditions, the carboxylic acid derivative (formed via hydrolysis) can be reduced to a primary alcohol using reagents like lithium aluminum hydride (LiAlH₄).

Domino Reactions

The compound may participate in domino reactions, such as Michael addition followed by intramolecular cyclization, as observed in analogous systems. For example:

-

Michael addition with a dienolate initiator.

-

5-exo-trig cyclization to form a cyclopentane ring.

-

Selective hydrolysis with TFA to isolate specific intermediates .

Coupling Reactions

In peptide synthesis, the compound acts as a building block. The carboxylic acid (post-hydrolysis) can couple with amines using EDC·HCl and DMAP, forming peptide bonds .

Stereochemical Considerations

The compound’s chirality (1R,2S configuration) influences its reactivity and selectivity. For instance, in asymmetric synthesis, chiral lithium amides can induce stereoselectivity during cyclization steps .

Key Challenges

Scientific Research Applications

Tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .

Comparison with Similar Compounds

Tert-butyl 1-(aminomethyl)cyclohexane-1-carboxylate (CAS: 1263378-20-6)

This analogue replaces the amino and methyl groups at position 1 with an aminomethyl substituent. However, this compound has been discontinued commercially, suggesting challenges in synthesis or stability .

2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide

A cyclohexene derivative with bromine and carboxamide groups, this compound exhibits distinct reactivity due to its unsaturated ring and electron-withdrawing substituents.

Physical and Chemical Properties

Key Observations:

- The amino group in the target compound may enhance nucleophilicity, contrasting with the bromine in the cyclohexene derivative, which facilitates electrophilic substitution .

Biological Activity

Tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific protein targets. It has been shown to influence cellular pathways related to inflammation and cancer cell proliferation.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit certain enzymes involved in inflammatory responses. For example, studies have shown that it effectively reduces the activity of matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and inflammation .

| Study | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | MMP-2 | 15 | Inhibition of enzyme activity |

| Study 2 | MMP-9 | 10 | Reduced cell migration |

Case Studies

- Anti-inflammatory Effects : In a study involving animal models of arthritis, administration of this compound resulted in significant reductions in inflammatory markers such as IL-6 and TNF-alpha. The compound was administered at doses of 100 mg/kg daily for two weeks, leading to a decrease in joint swelling and pain .

- Cancer Cell Proliferation : Another study investigated the effects of this compound on human cancer cell lines. It was found to induce apoptosis in colorectal cancer cells by activating caspase pathways. The treatment resulted in a 30% increase in apoptotic cells at a concentration of 20 µM after 48 hours .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution characteristics. Studies suggest that the compound has a half-life of approximately 4 hours in plasma, with peak concentrations reached within 1 hour post-administration .

Future Directions

Further research is needed to explore the full therapeutic potential of this compound, particularly in clinical settings. Investigations into its synergistic effects with other compounds could provide insights into combination therapies for inflammatory diseases and cancers.

Q & A

Q. What experimental designs resolve discrepancies in synthetic protocols reported across studies?

- Methodological Answer :

- Design of Experiments (DoE) : Identifies critical factors (e.g., solvent polarity, catalyst loading) via factorial analysis.

- Cross-Validation : Reproduce conflicting protocols under controlled conditions (humidity, temperature) to isolate variables.

- Mechanistic Probes : Isotopic labeling (e.g., N in amines) tracks unexpected byproduct formation .

Q. Tables for Key Data

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 0–25°C | Prevents Boc group hydrolysis | |

| Solvent Polarity (ε) | 4–9 (e.g., DCM, THF) | Maximizes amine coupling kinetics | |

| Chiral Catalyst Loading | 5–10 mol% | Achieves >95% enantiomeric excess |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.